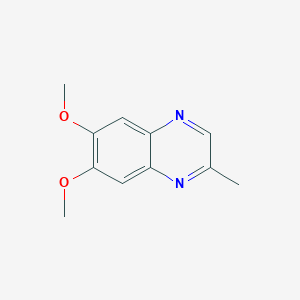

6,7-Dimethoxy-2-methylquinoxaline

描述

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-2-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-6-12-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWJSTZPSPZPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162328 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143159-04-0 | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143159040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6,7-Dimethoxy-2-methylquinoxaline?

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxy-2-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. While its direct biological applications are not extensively documented in publicly available literature, its structural motif is present in various compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. It also delves into the biological activities of structurally related compounds, suggesting potential areas of investigation for the title compound. Detailed experimental protocols for the synthesis of quinoxaline derivatives and relevant biological assays are provided to facilitate further research.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol .[1][2] It is characterized by a quinoxaline core substituted with two methoxy groups at positions 6 and 7, and a methyl group at position 2. This compound is noted to fluoresce under UV light, a property that lends itself to analytical applications.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 204.22 g/mol | [1] |

| CAS Number | 143159-04-0 | [1][3] |

| Appearance | Solid (Specific color not consistently reported) | - |

| Melting Point | >130 °C (decomposes) | [3] |

| Purity | Typically ≥95% (as supplied commercially) | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and methylglyoxal. This reaction is a standard procedure for the formation of the quinoxaline ring system.

Experimental Protocol: Synthesis of this compound

Materials:

-

4,5-dimethoxy-1,2-phenylenediamine

-

Methylglyoxal (typically as a 40% aqueous solution)

-

Ethanol or a similar suitable solvent

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirred solution, add methylglyoxal dropwise at room temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Expected ¹H NMR Signals (in CDCl₃):

-

A singlet for the methyl group protons at C2 (~2.7-2.8 ppm).

-

Two singlets for the methoxy group protons at C6 and C7 (~3.9-4.1 ppm).

-

Singlets for the aromatic protons at C5 and C8.

-

A singlet for the aromatic proton at C3.

Expected ¹³C NMR Signals (in CDCl₃):

-

A signal for the methyl carbon at C2.

-

Signals for the methoxy carbons.

-

Signals for the aromatic carbons of the quinoxaline ring, with those bearing methoxy groups shifted downfield.

-

Signals for the quaternary carbons of the quinoxaline ring.

Potential Biological Activities and Signaling Pathways

Direct biological activity data for this compound is scarce. However, the 6,7-dimethoxyquinoxaline scaffold is a key feature in compounds targeting important signaling pathways in cancer and neurological disorders.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several cancers.[4][5] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[5] Derivatives of 6,7-dimethoxyquinoline and quinoxaline have been identified as potent inhibitors of c-Met kinase.[4][6] For instance, a series of 6,7-dimethoxy-4-anilinoquinolines have shown significant inhibitory activity against c-Met, with some compounds exhibiting IC₅₀ values in the nanomolar range.[7][5]

HGF/c-Met Signaling Pathway and Potential Inhibition:

Caption: HGF/c-Met signaling pathway and point of inhibition.

Sigma-2 (σ₂) Receptor Ligands

The sigma-2 (σ₂) receptor is overexpressed in various tumor cells and is considered a biomarker for cell proliferation.[8] Ligands that bind to the σ₂ receptor are being investigated for their potential in cancer imaging and therapy.[8] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, which share a similar dimethoxybenzene moiety with this compound, have demonstrated high affinity and selectivity for the σ₂ receptor.[8][9] Some of these compounds exhibit Kᵢ values in the sub-nanomolar to low nanomolar range for the σ₂ receptor.[8]

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the potential biological activities of this compound, based on studies of structurally related compounds.

In Vitro c-Met Kinase Assay

This assay is designed to determine the inhibitory activity of a compound against the c-Met kinase enzyme.

Materials:

-

Recombinant human c-Met kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the c-Met kinase, the substrate, and the kinase buffer.

-

Add various concentrations of the test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow for c-Met Kinase Assay:

Caption: Workflow for in vitro c-Met kinase inhibition assay.

Sigma-2 (σ₂) Receptor Binding Assay

This assay measures the ability of a compound to bind to the σ₂ receptor, typically through competition with a radiolabeled ligand.

Materials:

-

Cell membranes expressing σ₂ receptors (e.g., from tumor cell lines)

-

Radioligand (e.g., [³H]-DTG)

-

Test compound (this compound)

-

Binding buffer

-

(+)-Pentazocine (to block σ₁ receptor binding)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare cell membranes from a suitable source.

-

In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include (+)-pentazocine in the incubation mixture to saturate σ₁ receptors, ensuring that the binding of the radioligand is specific to σ₂ receptors.

-

Incubate the mixture for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Conclusion

This compound is a compound with well-defined chemical and physical properties. While direct evidence of its biological activity is limited, its structural relationship to potent inhibitors of c-Met kinase and high-affinity ligands for the sigma-2 receptor suggests that it is a valuable scaffold for further investigation in the fields of oncology and neuroscience. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of this and related quinoxaline derivatives. Future studies should focus on the synthesis and biological evaluation of this compound to fully elucidate its pharmacological profile.

References

- 1. synchem.de [synchem.de]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | 143159-04-0 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.upenn.edu [med.upenn.edu]

- 9. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, forms the structural core of a vast array of derivatives with significant applications in medicinal chemistry and materials science.[1][2][3] The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring bestow unique electronic and chemical properties upon the quinoxaline scaffold, making it a privileged structure in drug discovery.[4][5] This technical guide provides a comprehensive overview of the chemical and physical properties of quinoxaline derivatives, detailed experimental protocols for their synthesis and characterization, and a visual exploration of their engagement with key biological signaling pathways.

Core Chemical and Physical Properties

The physicochemical properties of quinoxaline derivatives are pivotal to their biological activity and formulation development. These properties are highly tunable through substitution on the benzene and pyrazine rings.

Physical Properties

Quinoxaline itself is a colorless to pale yellow crystalline solid or oil with a melting point of 29-32 °C and a boiling point of 220-223 °C.[3][6][7] It is soluble in water and alcohol.[1][6] The pKa of quinoxaline is 0.60, indicating it is a weak base.[1][2][3] The properties of substituted quinoxaline derivatives can vary significantly.

Table 1: Physical Properties of Selected Quinoxaline Derivatives

| Derivative | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |

| Quinoxaline | C₈H₆N₂ | 29-32 | 220-223 | Soluble in water and alcohol | [1][3][6] |

| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 127-128 | - | - | [8] |

| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline | C₁₅H₉N₃O₂S | 125-127 | - | Insoluble in water; Soluble in methanol, DMF, DMSO | [9] |

| Compound 12 (Anticancer agent) | Not Specified | - | - | - | [10] |

| Compound 26e (ASK1 inhibitor) | Not Specified | - | - | - | [11] |

Note: A comprehensive compilation of data for a wider range of derivatives is recommended for specific research applications.

Spectral Properties

The structural elucidation and characterization of quinoxaline derivatives heavily rely on various spectroscopic techniques.

-

UV-Visible Spectroscopy: Quinoxaline derivatives typically exhibit characteristic absorption bands in the UV-visible region. These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic system. For instance, some derivatives show absorption maxima (λmax) in the range of 284-352 nm.[12] The specific absorption wavelengths and intensities are influenced by the nature and position of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups within quinoxaline derivatives. Characteristic vibrational frequencies include C=N stretching (around 1560-1597 cm⁻¹) and aromatic C-H and C=C stretching frequencies.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure. The chemical shifts of protons and carbons in the quinoxaline core and its substituents provide detailed information about the electronic environment and connectivity of atoms. For example, in the ¹H NMR spectrum of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, aromatic protons appear as multiplets in the range of δ 6.01-7.9 ppm.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of quinoxaline derivatives, confirming their elemental composition and structural features.

Table 2: Spectral Data for a Representative Quinoxaline Derivative: 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline [9]

| Spectral Technique | Key Observations |

| UV-Vis (in DMF) | λmax at 228 nm and 315 nm |

| IR (KBr, cm⁻¹) | 3070 (aromatic C-H), 1607 (C=N), 1495 (NO₂) |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 7.9 (d, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 6.7-6.9 (m, 4H), 6.2 (t, 1H), 6.01 (d, 1H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 157.9, 149.9, 145.1, 134.8, 130.4, 126.8, 125.5, 125.2, 124.6, 119.4, 116.2, 115.8, 115.2, 110.7, 106.1 |

Experimental Protocols

The synthesis of the quinoxaline scaffold is versatile, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][13] Various catalysts and reaction conditions can be employed to improve yields and accommodate a wide range of functional groups.[8][14]

General Synthesis of Quinoxaline Derivatives

The following diagram illustrates a generalized workflow for the synthesis and purification of quinoxaline derivatives.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline[8]

This protocol describes a room temperature synthesis using a recyclable alumina-supported heteropolyoxometalate catalyst.

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

-

Toluene (8 mL)

-

MoVP catalyst (0.1 g)

-

Anhydrous Na₂SO₄

-

Ethanol (for recrystallization)

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 2,3-diphenylquinoxaline as white needles.

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.[15]

Biological Activity and Signaling Pathways

Quinoxaline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][14][16] Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Certain quinoxaline derivatives have been identified as potent inhibitors of ASK1, a key regulator of apoptosis, inflammation, and fibrosis.[11] Inhibition of the ASK1 pathway is a promising therapeutic strategy for various diseases.

Tubulin Polymerization Inhibition and Apoptosis Induction

Some novel quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis through the mitochondrial pathway.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. Repository :: Login [recipp.ipp.pt]

- 3. Quinoxaline - Wikipedia [en.wikipedia.org]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. ijrar.org [ijrar.org]

- 15. Quinoxaline derivative synthesis [bio-protocol.org]

- 16. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Since its discovery in the late 19th century, this scaffold has proven to be a remarkably versatile platform for the development of a vast array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline compounds, with a focus on seminal synthetic methodologies, quantitative data from early studies, and the elucidation of their mechanisms of action.

The Genesis of a Scaffold: Early Synthetic Methodologies

The journey of quinoxaline chemistry began in 1884 with the pioneering work of German chemists Wilhelm Körner and Oscar Hinsberg.[1][4][5] Their independent reports described the synthesis of quinoxaline derivatives through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][4][5] This fundamental reaction, now known as the Körner-Hinsberg synthesis, laid the groundwork for the exploration of this new class of heterocyclic compounds.

A significant advancement in quinoxaline synthesis came in 1965 with the development of the Beirut Reaction by Haddadin and Issidorides. This reaction involves the cycloaddition of benzofuroxan with enamines or enolates to produce quinoxaline-N,N'-dioxides, which are important intermediates and possess biological activities in their own right.

Key Historical Syntheses: Experimental Protocols

1. The Körner-Hinsberg Synthesis of 2,3-Diphenylquinoxaline

This reaction represents a classic example of the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.

-

Reaction Scheme:

Caption: General scheme of the Körner-Hinsberg synthesis.

-

Experimental Protocol:

-

To a warm solution of 2.1 g (0.01 mol) of benzil in 8 mL of rectified spirit, add a solution of 1.1 g (0.01 mol) of o-phenylenediamine in 8 mL of rectified spirit.[6][7]

-

Add water dropwise until a slight cloudiness persists.[7]

-

Allow the solution to cool to room temperature.[6]

-

Filter the resulting precipitate and recrystallize from aqueous ethanol to obtain 2,3-diphenylquinoxaline.[6]

-

2. The Beirut Reaction for the Synthesis of Quinoxaline-1,4-dioxides

This method provides a direct route to quinoxaline-N,N'-dioxides from benzofuroxan and a β-ketoester.

-

Reaction Scheme:

Caption: General scheme of the Beirut Reaction.

-

Experimental Protocol (for the synthesis of 2-acetyl-3-methylquinoxaline 1,4-dioxide):

-

Dissolve benzofuroxan (1 equivalent) and acetylacetone (1 equivalent) in a suitable solvent such as methanol.

-

Add a catalytic amount of a base, for instance, potassium hydroxide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration and purified by recrystallization.

-

Quantitative Data from Early Quinoxaline Research

The following tables summarize key quantitative data from early studies on the synthesis of quinoxaline derivatives, providing a comparative overview of the efficiency and physical properties of these foundational compounds.

| Derivative | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) |

| Quinoxaline | o-Phenylenediamine, Glyoxal | Acetic acid, reflux, 2-3h | 95 | 29-31 |

| 2,3-Dimethylquinoxaline | o-Phenylenediamine, Diacetyl | Ethanol, reflux | High | 105-106 |

| 2,3-Diphenylquinoxaline | o-Phenylenediamine, Benzil | Rectified spirit, warm, 30 min | 94.65 | 125-126 |

| 6-Methyl-1,2,3,4-tetrahydroquinoxaline | 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one, LiAlH4 | THF/diethyl ether, reflux | 93 | 99.1-102.2[8] |

| 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one | 2-Bromoaniline, Sarcosine | CuCl, K3PO4, dimethylethylenediamine, DMSO | 66 | 144.0-146.7[8] |

| 6,8-Dimethyl-1H-quinoxalin-2-one | 2-Bromo-4,6-dimethylaniline, Glycine | CuCl, K3PO4, dimethylethylenediamine, DMSO | 63 | 215.2-217.9[8] |

| dl-2-Ethyl-1,2,3,4-tetrahydroquinoxaline | 3-Ethyl-3,4-dihydro-1H-quinoxalin-2-one, LiAlH4 | THF, reflux | 97 | 67.0-68.0[8] |

| 2-(4-Bromophenyl)-quinoxaline | 4-Bromobenzil, o-Phenylenediamine | CrCl2·6H2O, Ethanol, rt, 35 min | 90 | 237-238[9] |

| 2,3-Di(p-tolyl)quinoxaline | 4,4'-Dimethylbenzil, o-Phenylenediamine | PbBr2, Ethanol, rt, 38 min | 93 | 113-114[9] |

| 2,3-Di(naphthalen-2-yl)quinoxaline | 2,2'-Dinaphthil, o-Phenylenediamine | CuSO4·5H2O, Ethanol, rt, 45 min | 92 | 229-230[9] |

Emergence as a Privileged Scaffold in Medicinal Chemistry

The initial discovery of quinoxaline's simple synthesis paved the way for extensive exploration of its derivatives and their biological activities. Early investigations revealed the potent antimicrobial properties of certain quinoxaline compounds, leading to their development as veterinary antibiotics. This marked the beginning of quinoxaline's journey as a "privileged scaffold" in drug discovery.

Biological Activity of Early Quinoxaline Derivatives

The following tables provide a snapshot of the early biological data for quinoxaline derivatives, highlighting their activity against various cancer cell lines and bacterial strains.

Anticancer Activity (IC50 values in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) |

| Compound 11 | 9 | 2.5 | - | -[1] |

| Compound 12 | 4.4 | 4.4 | - | -[1] |

| Compound 14 | 2.61 | - | - | -[1] |

| Compound 17 | - | 48 ± 8.79 | 46.6 ± 7.41 | -[1] |

| Compound 18 | 22.11 ± 13.3 | - | - | -[1] |

| Compound 19 | 12.3 | - | 13.3 | 30.4[1] |

| Compound 20 | 12.3 | - | 40.6 | 46.8[1] |

| Compound 24 | - | - | - | -[1] |

Antimicrobial Activity (MIC values in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | MRSA |

| Compound 5m | 4-16 | 8-32 | 4-32 | 8-32[10] |

| Compound 5n | 4-16 | 8-32 | 4-32 | 8-32[10] |

| Compound 5o | 4-16 | 8-32 | 4-32 | 8-32[10] |

| Compound 5p | 4-16 | 8-32 | 4-32 | 8-32[10] |

| Quinoxaline Derivative | 4 (56.7% of isolates) | - | - | 4 (56.7% of isolates)[11] |

| Vancomycin (control) | 4 (63.3% of isolates) | - | - | 4 (63.3% of isolates)[11] |

Elucidating Mechanisms of Action: Signaling Pathways and Experimental Workflows

The development of advanced analytical techniques has enabled a deeper understanding of the molecular mechanisms underlying the biological activities of quinoxaline derivatives. Many have been identified as potent inhibitors of protein kinases, a class of enzymes crucial for cellular signaling.

VEGFR-2 Signaling Pathway Inhibition

A significant number of quinoxaline derivatives exhibit anticancer activity by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][12][13][14]

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Induction of Apoptosis

Certain quinoxaline compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells through the activation of caspase cascades.

Caption: Induction of apoptosis via caspase activation by quinoxaline derivatives.[15]

Experimental Workflow for Kinase Inhibitor Profiling

The identification and characterization of quinoxaline derivatives as kinase inhibitors typically follow a structured experimental workflow.

Caption: A typical experimental workflow for the discovery and development of quinoxaline-based kinase inhibitors.[6][16][17]

Conclusion

From their humble beginnings in the late 19th century, quinoxaline compounds have evolved into a major class of heterocyclic compounds with profound implications for medicinal chemistry. The foundational synthetic methods developed by Körner, Hinsberg, and later by Haddadin and Issidorides, opened the door to a vast chemical space that continues to be explored today. The early discoveries of their potent biological activities have been substantiated by modern mechanistic studies, revealing their ability to modulate key signaling pathways involved in a range of diseases. For researchers and drug development professionals, the rich history and diverse reactivity of the quinoxaline scaffold offer a continuing source of inspiration for the design and synthesis of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mtieat.org [mtieat.org]

- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 4. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods : Oriental Journal of Chemistry [orientjchem.org]

- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. biorbyt.com [biorbyt.com]

- 15. researchgate.net [researchgate.net]

- 16. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6,7-Dimethoxy-2-methylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Dimethoxy-2-methylquinoxaline (CAS No. 143159-04-0). Due to the limited availability of published experimental spectra for this specific compound in the public domain, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with this and related quinoxaline derivatives.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

(Predicted for CDCl₃ solvent)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-3 |

| ~7.45 | s | 1H | H-5 |

| ~7.35 | s | 1H | H-8 |

| ~4.05 | s | 3H | OCH₃ (C7) |

| ~4.00 | s | 3H | OCH₃ (C6) |

| ~2.75 | s | 3H | CH₃ (C2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Predicted for CDCl₃ solvent)

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-7 |

| ~153.0 | C-6 |

| ~152.0 | C-2 |

| ~145.0 | C-8a |

| ~142.0 | C-4a |

| ~138.0 | C-3 |

| ~108.0 | C-5 |

| ~105.0 | C-8 |

| ~56.5 | OCH₃ (C7) |

| ~56.0 | OCH₃ (C6) |

| ~22.0 | CH₃ (C2) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and OCH₃) |

| ~1620-1600 | Medium-Strong | C=N stretch (quinoxaline ring) |

| ~1580-1450 | Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| ~1050-1000 | Strong | Aryl-O stretch (symmetric) |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Exact Mass | 204.0899 u |

| Predicted [M+H]⁺ | 205.0972 u |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the NMR, IR, and MS spectra of quinoxaline derivatives. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Shimadzu, Thermo Fisher Scientific).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer's sample holder.

Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

Sample Preparation (for LC-MS with ESI):

-

Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected into an LC system for separation prior to MS analysis.

Acquisition (ESI):

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds to observe the [M+H]⁺ ion.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimized based on the instrument and solvent.

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Compare the observed mass with the calculated exact mass of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

A Comprehensive Technical Guide to 6,7-Dimethoxy-2-methylquinoxaline for Researchers and Drug Development Professionals

Central Registry Number: 143159-04-0 [1][2][3]

Systematic Name: 6,7-dimethoxy-2-methylquinoxaline [1][2]

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development. This document outlines its chemical properties, synthesis methodologies, and its emerging role as a key intermediate in the development of novel therapeutic agents.[1]

Chemical and Physical Properties

This compound is a quinoxaline derivative characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 2 position of the quinoxaline core. The physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C11H12N2O2 | [1][2][3] |

| Molecular Weight | 204.23 g/mol | [1][2][3] |

| CAS Number | 143159-04-0 | [1][2][3] |

| Melting Point | >130°C (decomposes) | [1] |

| Purity | Typically ≥95% | [3][4] |

Synthesis Protocols

The synthesis of quinoxaline derivatives, including this compound, is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This versatile reaction can be performed under various conditions, with newer methods focusing on greener and more efficient protocols.

General Experimental Protocol for Quinoxaline Synthesis

A widely applicable method for the synthesis of quinoxaline derivatives involves the reaction of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Methylglyoxal (or its synthetic equivalent)

-

Solvent (e.g., ethanol, toluene, or a green solvent like hexafluoroisopropanol)[5][7]

-

Catalyst (optional, e.g., pyridine, alumina-supported heteropolyoxometalates, or clay)[5][7][8]

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (8 mL), add the o-phenylenediamine (1 mmol).[5]

-

If using a catalyst, add it to the mixture (e.g., 0.1 g of catalyst).[5]

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, if a solid catalyst was used, remove it by filtration.[5]

-

Dry the filtrate over anhydrous Na2SO4.[5]

-

Evaporate the solvent under reduced pressure.[5]

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[5]

Recent advancements in synthetic methodologies have focused on the use of environmentally friendly catalysts and solvents, shorter reaction times, and milder reaction conditions to improve yields and reduce waste.[7]

Applications in Drug Discovery and Development

Quinoxaline derivatives are recognized as a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[5] They form the core structure of various compounds with therapeutic potential, including antitumor, anti-inflammatory, antibacterial, and antiviral agents.[5][9]

This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules designed to act as specific inhibitors in various signaling pathways.[1] For instance, quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key component in stress-induced signaling pathways.[10]

Role in Signaling Pathways

The quinoxaline scaffold is a key feature in the design of kinase inhibitors. For example, derivatives of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, which is implicated in various cancers.[11][12] The general mechanism involves the quinoxaline-based inhibitor binding to the ATP-binding site of the kinase, thereby blocking its activity and downstream signaling.

Below is a generalized diagram illustrating the role of a quinoxaline-based inhibitor in a kinase signaling pathway.

Caption: General mechanism of kinase inhibition.

Experimental Workflow for Synthesis and Characterization

The development of novel quinoxaline-based drug candidates follows a structured workflow from synthesis to biological evaluation.

Caption: Drug discovery workflow.

References

- 1. This compound | 143159-04-0 [chemicalbook.com]

- 2. 143159-04-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. synchem.de [synchem.de]

- 4. cymitquimica.com [cymitquimica.com]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to Novel Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties.[1][4][5][6][7][8][9][10][11][12] This technical guide provides an in-depth exploration of potential research areas for novel quinoxaline derivatives, summarizing key biological data, detailing experimental protocols, and visualizing critical pathways and workflows to empower researchers in their quest for new therapeutic agents.

The versatile nature of the quinoxaline core allows for structural modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[3][4][13] Recent advancements have highlighted the potential of quinoxaline derivatives as inhibitors of key enzymes and modulators of critical signaling pathways implicated in numerous diseases.[5][14][15] This guide will delve into these promising areas, offering a solid foundation for the rational design and development of next-generation quinoxaline-based drugs.

Core Research Areas and Biological Activities

The therapeutic promise of quinoxaline derivatives spans multiple domains. The following sections outline key research areas, supported by quantitative data on the biological activity of recently developed compounds.

Anticancer Activity

Quinoxaline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5][7][16] These mechanisms include the inhibition of protein kinases, interference with microtubule polymerization, and induction of apoptosis.[5][8][17][18]

Several studies have demonstrated the potent cytotoxic effects of novel quinoxaline compounds against a range of human cancer cell lines.[5][15][17][19][20] For instance, some derivatives have shown promising activity against colon, liver, breast, and prostate cancer cells.[5][17]

Table 1: Anticancer Activity of Novel Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition, Apoptosis induction | [17] |

| Compound III | PC-3 (Prostate) | 4.11 | Topoisomerase II inhibition, Apoptosis induction | [17] |

| Compound 6k | MCF-7 (Breast) | 6.93 | Broad-spectrum antiproliferative | [19] |

| Compound 6k | HCT-116 (Colon) | 9.46 | Broad-spectrum antiproliferative | [19] |

| Compound 6k | HeLa (Cervical) | 12.17 | Broad-spectrum antiproliferative | [19] |

| QW12 | HeLa (Cervical) | 10.58 | STAT3 inhibition, Apoptosis induction | [15] |

| Compound 11 | HCT116 (Colon) | 2.5 | Not specified | [3] |

| Compound 11 | MCF-7 (Breast) | 9 | Not specified | [3] |

| Compound 12 | Various | 0.19 - 0.51 | Tubulin polymerization inhibition | [18] |

| Analog 84 | Pancreatic Cancer Cells | ~4-fold more potent than 13-197 | IKKβ phosphorylation modulation | [21] |

| Compound 11d | MDA-MB-231 (Breast) | 21.68 | VEGFR-2 targeting | [20] |

| Compound 11d | MCF-7 (Breast) | 35.81 | VEGFR-2 targeting | [20] |

Antiviral Activity

The emergence of viral pandemics has underscored the urgent need for new antiviral therapies. Quinoxaline derivatives have shown considerable promise as potent antiviral agents, particularly against respiratory pathogens.[4][22][23] Their mechanisms of action can involve the inhibition of viral entry, replication, or key viral enzymes.[22][24]

Recent research has focused on the development of quinoxaline-based compounds with activity against influenza viruses, coronaviruses (including SARS-CoV-2), and other respiratory viruses.[4][22][23] The adaptability of the quinoxaline scaffold allows for the design of molecules that can target specific viral proteins.[22][24]

Table 2: Antiviral Activity of Novel Quinoxaline Derivatives

| Compound/Derivative | Virus | Target/Mechanism | Activity | Reference |

| Indolo[2,3-b]quinoxaline hybrid | Influenza A (H1N1) | Not specified | Antiviral capabilities | [22] |

| Pyrrolo[1,2-a]quinoxaline series | SARS-CoV-2 | Main protease inhibition | Promising candidates | [22] |

| Compound 32 | SARS-CoV-2 Mpro | Active site binding | IC50 ≈ 301.0 µM | [22] |

| 6-chloro-7-fluoroquinoxaline derivatives 23 & 24 | HIV | Reverse Transcriptase | Active | [24] |

| Compound 3 | HIV | Reverse Transcriptase | IC50 = 0.33 µM | [25] |

Antimicrobial Activity

With the rise of antibiotic resistance, the development of new antimicrobial agents is a global health priority. Quinoxaline derivatives have a long history of investigation for their antibacterial and antifungal properties.[9][10][11][26][27] Quinoxaline 1,4-dioxides, in particular, have demonstrated significant activity against a broad spectrum of bacteria.[10][28]

Table 3: Antimicrobial Activity of Novel Quinoxaline Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Quinoxaline 1,4-dioxide derivatives | Mycobacterium tuberculosis | 99-100% inhibition | [10] |

| Compound 5k | Acidovorax citrulli | Good antibacterial activity | [27] |

| Compound 5j | Rhizoctonia solani | EC50 = 8.54 µg/mL | [27] |

| Compound 5t | Rhizoctonia solani | EC50 = 12.01 µg/mL | [27] |

| QXN1, QXN5, QXN6 | Pseudomonas aeruginosa | Potent activity | [26] |

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's present significant therapeutic challenges. Recent studies suggest that quinoxaline derivatives possess neuroprotective properties, acting through various mechanisms to protect neurons from damage and death.[6][29][30][31][32] These mechanisms include antioxidant activity, anti-inflammatory effects, and modulation of key signaling pathways involved in neuronal survival.[6][31]

For instance, certain quinoxaline derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, and reduce reactive oxygen species (ROS) in models of Alzheimer's disease.[6][31] In models of Parkinson's disease, some derivatives have demonstrated the ability to attenuate neurodegeneration.[29]

Table 4: Neuroprotective Activity of Novel Quinoxaline Derivatives

| Compound/Derivative | Disease Model | Proposed Mechanism | Effect | Reference |

| QX-4 and QX-6 | Alzheimer's Disease (in vitro/in vivo) | Antioxidant, Anti-inflammatory, AChE inhibition | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS | [6][31] |

| PAQ (4c) | Parkinson's Disease (cellular and animal models) | Activation of ryanodine receptor channels | Attenuated neurodegeneration | [29][30] |

| MPAQ | Parkinson's Disease (cellular models) | Not fully elucidated | Substantial neuroprotection | [32] |

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which quinoxaline derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been identified as being modulated by these compounds.

PI3K/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are central regulators of cell growth, survival, and proliferation, and their dysregulation is a hallmark of many cancers.[14] Quinoxaline derivatives have emerged as promising dual inhibitors of the PI3K/mTOR pathway, offering a powerful strategy for cancer therapy.[14] By simultaneously blocking these two key nodes, these compounds can effectively inhibit cancer cell growth and proliferation.[14]

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mtieat.org [mtieat.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 27. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. journalajrb.com [journalajrb.com]

- 32. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-2-methylquinoxaline

Introduction

Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery and development. 6,7-Dimethoxy-2-methylquinoxaline, in particular, serves as a key intermediate in the synthesis of various pharmacologically active molecules. This document provides a detailed protocol for the synthesis of this compound via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with pyruvaldehyde.

Principle of the Method

The synthesis is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. In this specific protocol, 4,5-dimethoxy-1,2-phenylenediamine reacts with pyruvaldehyde (methylglyoxal) in an alcoholic solvent to yield the desired this compound. The reaction typically proceeds under mild conditions and gives a good yield of the product.

Experimental Protocol

Materials and Equipment

-

Reactants:

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Pyruvaldehyde (40% solution in water)

-

-

Solvent:

-

Ethanol (95%)

-

-

Reagents for Work-up and Purification:

-

Sodium sulfate (anhydrous)

-

Activated carbon

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)

-

-

Glassware and Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers, graduated cylinders, and funnels

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Melting point apparatus

-

NMR spectrometer and Mass spectrometer for product characterization

-

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.68 g, 10 mmol) in 40 mL of 95% ethanol. Stir the mixture at room temperature until the diamine is completely dissolved.

-

Addition of Pyruvaldehyde: To the stirred solution, add pyruvaldehyde (1.80 g of a 40% aqueous solution, 10 mmol) dropwise over a period of 10 minutes.

-

Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C). Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 50 mL of ethyl acetate and 50 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it with brine (2 x 25 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. If the solution is colored, add a small amount of activated carbon, stir for 10 minutes, and then filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 4,5-Dimethoxy-1,2-phenylenediamine | 1.68 g (10 mmol) |

| Pyruvaldehyde (40% aq. solution) | 1.80 g (10 mmol) |

| Solvent | |

| Ethanol (95%) | 40 mL |

| Reaction Conditions | |

| Temperature | Reflux (~80°C) |

| Time | 2 hours |

| Product | |

| Theoretical Yield | 2.04 g |

| Typical Experimental Yield | 1.73 g (85%) |

| Melting Point | To be determined |

Visualization

Synthesis Workflow

Applications of Quinoxaline Derivatives in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring system, represent a versatile scaffold in medicinal chemistry.[1][2] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This document provides detailed application notes and protocols for the synthesis and evaluation of quinoxaline derivatives, along with a summary of their biological activities.

Anticancer Applications

Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[6][7] Their mechanisms of action are often attributed to the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor growth and angiogenesis.[6][8] Some derivatives also induce apoptosis in cancer cells.[6][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | - | [9] |

| Compound III | PC-3 (Prostate) | 4.11 | Doxorubicin | - | [9] |

| VIId | HCT116 (Colon) | - | - | - | [6] |

| VIIIa | HepG2 (Liver) | - | - | - | [6] |

| VIIIc | MCF-7 (Breast) | - | - | - | [6] |

| VIIIe | HCT116 (Colon) | - | - | - | [6] |

| XVa | HepG2 (Liver) | - | - | - | [6] |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various | Higher than Doxorubicin | Doxorubicin | - | [7] |

Note: Specific IC50 values for compounds VIId, VIIIa, VIIIc, VIIIe, and XVa were not provided in the abstract but were described as having "promising activity".

Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives

Caption: Quinoxaline derivatives as kinase inhibitors in cancer therapy.

Antimicrobial Applications

Quinoxaline derivatives exhibit significant activity against a range of pathogenic bacteria and fungi.[3][10][11] Their broad-spectrum antimicrobial properties make them attractive candidates for the development of new anti-infective agents.[12][13]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative quinoxaline derivatives, including Minimum Inhibitory Concentration (MIC) and EC50 values.

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference Drug | Value (µg/mL) | Source |

| Compound 5j | Rhizoctonia solani (Fungus) | EC50 | 8.54 | Azoxystrobin | 26.17 | [10] |

| Compound 5t | Rhizoctonia solani (Fungus) | EC50 | 12.01 | Azoxystrobin | 26.17 | [10] |

| Compound 5k | Acidovorax citrulli (Bacterium) | - | - | - | - | [10] |

| Synthesized Compounds | Staphylococcus aureus | Zone of Inhibition | 12-18 mm | - | - | [12] |

| Synthesized Compounds | Candida albicans | Zone of Inhibition | 13-18.5 mm | - | - | [12] |

| Various Compounds | S. aureus, B. cereus, S. marcescens, P. merabitis | MIC | Varied | Streptomycin | 25 | [11] |

| Various Compounds | A. ochraceus, P. chrysogenum | MIC | Varied | Mycostatin | 30 | [11] |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Applications

The antiviral potential of quinoxaline derivatives has been demonstrated against a variety of viruses, including respiratory pathogens.[14][15] Some derivatives have shown potent activity against viruses such as Human Cytomegalovirus (HCMV).[16]

Quantitative Data: Antiviral Activity

The table below highlights the antiviral efficacy of specific quinoxaline derivatives.

| Compound ID | Virus | IC50 (µM) | Reference Drug | IC50 (µM) | Source |

| Compound 1a | HCMV | <0.05 | Ganciclovir | 0.59 | [16] |

| Compound 20 | HCMV | <0.05 | Ganciclovir | 0.59 | [16] |

| S-2720 | HIV-1 Reverse Transcriptase | Very Potent | - | - | [17][18] |

| Compound 1 | Herpes Simplex Virus | 25% plaque reduction at 20 µg/mL | - | - | [17] |

Experimental Protocols

A. General Protocol for the Synthesis of Quinoxaline Derivatives

This protocol is based on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, a common and effective method for synthesizing the quinoxaline scaffold.[19][20]

Materials:

-

Substituted o-phenylenediamine (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Toluene (8 mL)

-

Catalyst (e.g., Alumina-supported heteropolyoxometalates) (0.1 g)[19]

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol for recrystallization

-

Round-bottom flask, magnetic stirrer, filtration apparatus, TLC plates

Procedure:

-

To a round-bottom flask, add the o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and toluene (8 mL).

-

Add the catalyst (0.1 g) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from ethanol.

B. Protocol for In Vitro Anticancer Activity Assay (SRB Assay)

This protocol describes the determination of the cytotoxic effects of quinoxaline derivatives on human tumor cell lines using the Sulforhodamine B (SRB) assay.[7]

Materials:

-

Human tumor cell lines (e.g., HCT116, HepG2, MCF-7)

-

Culture medium and supplements

-

Quinoxaline derivatives (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

96-well plates, incubator, plate reader

Procedure:

-

Seed the cells in 96-well plates at the appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoxaline derivatives and incubate for a specified period (e.g., 48-72 hours).

-

After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10-30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris buffer.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a plate reader.

-

Calculate the IC50 values from the dose-response curves.

C. Protocol for Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines the agar disc diffusion method to assess the antibacterial and antifungal activity of quinoxaline derivatives.[3][11]

Materials:

-

Bacterial and/or fungal strains

-

Agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile paper discs

-

Standard antibiotic and antifungal discs (positive controls)

-

Petri dishes, incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate the surface of the agar plates uniformly with the microbial suspension.

-

Impregnate sterile paper discs with a known concentration of the quinoxaline derivatives.

-

Place the impregnated discs, along with control discs, on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition around each disc.

-

Compare the zone of inhibition of the test compounds with that of the standard controls to determine the antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. arcjournals.org [arcjournals.org]

- 13. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Notes & Protocols: 6,7-Dimethoxy-2-methylquinoxaline as an Internal Standard in Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6,7-Dimethoxy-2-methylquinoxaline as an internal standard (IS) in chromatographic assays. The following sections detail the principles, experimental procedures, and expected performance characteristics for the quantitative analysis of a hypothetical analyte, "Analyte X," a structurally similar quinoxaline derivative.

Introduction

Quantitative chromatographic analysis relies on the precise and accurate measurement of analyte concentrations. The use of an internal standard is a widely accepted technique to improve the reliability of these measurements by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. This compound is a suitable candidate for use as an internal standard in the analysis of quinoxaline-based compounds due to its structural similarity and distinct retention time under typical reversed-phase chromatographic conditions.

Principle of the Internal Standard Method

The internal standard method involves adding a constant, known amount of this compound to all calibration standards, quality control samples, and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to construct a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for potential errors introduced during the analytical workflow.

Caption: Workflow for quantification using an internal standard.

Experimental Protocols

-

Analyte X (purity ≥ 98%)

-

This compound (Internal Standard, purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (≥ 98%)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC vials with inserts

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonication bath

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Analyte X Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the Internal Standard stock solution with a 50:50 mixture of methanol and water.

-

Calibration Standards: To a series of HPLC vials, add an appropriate volume of each Analyte X working standard solution. To each vial, add a constant volume of the Internal Standard working solution (10 µg/mL) to achieve a final IS concentration of 1 µg/mL. Dilute to the final volume with the 50:50 methanol/water mixture.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in a similar manner to the calibration standards, using separate dilutions of the stock solution.

-

Accurately weigh or measure the sample matrix.

-

Spike the sample with the Internal Standard working solution to achieve a final concentration of 1 µg/mL.

-

Perform the necessary extraction procedure (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction).

-

Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase initial conditions.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Caption: Sample preparation workflow for analysis.

Data Presentation and Performance Characteristics

The following tables summarize the expected quantitative data from a method validation study using this compound as an internal standard.

| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1.0 | 15,234 | 150,123 | 0.101 |

| 5.0 | 76,170 | 151,543 | 0.503 |

| 10.0 | 153,890 | 152,345 | 1.010 |

| 25.0 | 380,987 | 150,987 | 2.523 |

| 50.0 | 755,432 | 149,876 | 5.041 |

| 100.0 | 1,510,876 | 150,567 | 10.035 |

| Regression Equation | y = 0.1002x + 0.0015 | ||

| Correlation Coefficient (r²) | 0.9998 |

| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low | 3.0 | 2.95 | 98.3 | 2.1 | 3.5 |

| Medium | 30.0 | 30.4 | 101.3 | 1.5 | 2.8 |

| High | 80.0 | 79.2 | 99.0 | 1.2 | 2.1 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of structurally related compounds by HPLC. The detailed protocol and performance data presented herein demonstrate the suitability of this approach for achieving high accuracy and precision in chromatographic assays. Researchers, scientists, and drug development professionals can adapt this methodology to their specific analytical needs, ensuring the integrity and quality of their quantitative data.

Analytical methods for the detection and quantification of 6,7-Dimethoxy-2-methylquinoxaline.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 6,7-Dimethoxy-2-methylquinoxaline. The following methods have been developed based on established analytical principles for quinoxaline derivatives and are presented as a guide for laboratory implementation and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

1.1.2. Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

1.1.3. Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 30% B1-10 min: 30-70% B10-12 min: 70% B12-13 min: 70-30% B13-15 min: 30% B |